rac-Pinocembrin 7-Benzyl Ester
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Overview
Description
rac-Pinocembrin 7-Benzyl Ester is a complex organic compound with the molecular formula C22H18O4. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Pinocembrin 7-Benzyl Ester typically involves the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
rac-Pinocembrin 7-Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
rac-Pinocembrin 7-Benzyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-Pinocembrin 7-Benzyl Ester involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but with different substituents.
Dihydromyricetin: Known for its antioxidant and anti-inflammatory properties
Uniqueness
rac-Pinocembrin 7-Benzyl Ester stands out due to its unique combination of hydroxyl and phenylmethoxy groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-phenylmethoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,20,23H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMIVNKIMIQMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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